An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which features a benzoate ester moiety linked to an imidazole ring via a methylene bridge, presents a versatile scaffold for the synthesis of more complex molecules.[1] The imidazole functional group is a key component in many biologically active compounds, renowned for its ability to act as a coordinating ligand and a pharmacophore, thus enabling a wide range of pharmacological activities, including antimicrobial and anticancer effects.[1][2] This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, offering a critical resource for researchers engaged in its synthesis, characterization, and application in drug development.
Molecular Structure and Identification
A thorough understanding of the molecular structure is the cornerstone of any physicochemical analysis. This section details the key identifiers and structural attributes of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
| Property | Value | Source |
| Chemical Name | Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | [3] |
| CAS Number | 160446-18-4 | [3][4][5][6] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [3][4][5] |
| Molecular Weight | 216.24 g/mol | [2][4][6] |
| Canonical SMILES | C(C1=CC=C(C(OC)=O)C=C1)N2C=CN=C2 | [3] |
| InChI Key | HMWIIHIOSBESMH-UHFFFAOYSA-N | [2][3] |
Synthesis and Purification
The synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is crucial for obtaining the high-purity material required for accurate physicochemical characterization and subsequent research applications. A common and effective synthetic route involves the nucleophilic substitution reaction between a methyl 4-(halomethyl)benzoate and imidazole.
Rationale for Synthetic Approach
This two-step synthetic pathway is favored due to the ready availability of the starting materials and the generally high yields of the reactions. The initial step involves the esterification of 4-(chloromethyl)benzoic acid to its corresponding methyl ester. This protects the carboxylic acid functionality and provides the desired ester group in the final product. The subsequent nucleophilic substitution reaction with imidazole is a well-established method for forming N-alkylated imidazole derivatives. The choice of a suitable base and solvent is critical to ensure efficient deprotonation of the imidazole and to facilitate the displacement of the halide leaving group.
Experimental Protocol: Synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
Step 1: Synthesis of Methyl 4-(chloromethyl)benzoate
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)benzoic acid in methanol.
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Esterification: Add a catalytic amount of a strong acid, such as sulfuric acid. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 4-(chloromethyl)benzoate. Further purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
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Reaction Setup: In a separate round-bottom flask, dissolve imidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF).
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Deprotonation: Add a base, such as potassium carbonate, to the imidazole solution and stir at room temperature.
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Nucleophilic Substitution: Add the synthesized methyl 4-(chloromethyl)benzoate to the reaction mixture. Heat the mixture and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure Methyl 4-(1H-imidazol-1-ylmethyl)benzoate as a white to off-white solid.[3]
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section outlines the key physicochemical parameters of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
Physical State and Appearance
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is typically a white to off-white solid at room temperature.[3]
Solubility
Expected Solubility Profile:
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Water: Poorly soluble due to the presence of the nonpolar benzene ring and methyl ester group.
-
Organic Solvents (e.g., Methanol, Ethanol, DMSO, Chloroform): Expected to be soluble.
Melting Point
The melting point is a key indicator of a compound's purity. For the related compound, Methyl 4-(1H-imidazol-1-yl)benzoate, the melting point is reported to be in the range of 124-127 °C.[7] The presence of the flexible methylene linker in the target compound may slightly alter this value.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior. An estimated LogP value can be calculated using computational models.
Acidity/Basicity (pKa)
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values. The imidazole ring in Methyl 4-(1H-imidazol-1-ylmethyl)benzoate has a basic nitrogen atom, and its pKa is expected to be in the typical range for imidazoles.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are essential for the structural elucidation and purity assessment of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals corresponding to the protons on the benzene ring.
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Imidazole Protons: Characteristic signals for the protons on the imidazole ring.
-
Methylene Protons: A singlet corresponding to the two protons of the -CH₂- group linking the benzoate and imidazole moieties.
-
Methyl Protons: A singlet for the three protons of the methyl ester group.
Expected ¹³C NMR Spectral Features:
-
Signals for the carbon atoms of the benzene and imidazole rings.
-
A signal for the methylene carbon.
-
A signal for the methyl carbon of the ester group.
-
A signal for the carbonyl carbon of the ester group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Key IR Absorption Bands:
-
C=O Stretch (Ester): A strong absorption band characteristic of the carbonyl group in the ester.
-
C-O Stretch (Ester): Absorption bands corresponding to the C-O single bonds of the ester.
-
Aromatic C-H Stretch: Signals in the region typical for aromatic C-H bonds.
-
C=N and C=C Stretches: Absorption bands from the imidazole and benzene rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. The expected molecular ion peak would correspond to the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate and for its quantification in various matrices. A reverse-phase HPLC method would be a suitable approach.
Illustrative HPLC Method Development:
Stability Assessment
Understanding the stability of a pharmaceutical compound is paramount for ensuring its safety, efficacy, and shelf-life. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.[8]
Forced Degradation Studies
Forced degradation studies are essential to establish the inherent stability of the molecule and to develop stability-indicating analytical methods.[8]
Typical Stress Conditions for Forced Degradation:
-
Acidic Hydrolysis: Treatment with a dilute acid (e.g., HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a dilute base (e.g., NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., H₂O₂).
-
Thermal Degradation: Heating the solid compound at a high temperature.
-
Photodegradation: Exposing the compound to UV and visible light.
The degradation products can be analyzed using a validated stability-indicating HPLC method coupled with mass spectrometry to identify their structures.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and stability assessment of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate. While some physicochemical data is inferred from related structures, this guide outlines the necessary experimental protocols to obtain definitive data for this specific compound. A comprehensive understanding of these properties is essential for advancing its potential applications in drug discovery and development. The provided methodologies and workflows serve as a valuable resource for researchers in this field, enabling them to conduct robust and reliable studies on this promising molecule.
References
-
Chemsigma. 160446-18-4 METHYL 4-(1H-IMIDAZOL-1-YLMETHYL)BENZOATE. [Link]
-
The Royal Society of Chemistry. 4 - The Royal Society of Chemistry. [Link]
-
Iram, F., et al. (2016). Forced Degradation Studies. Semantic Scholar. [Link]
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